2-hydrazinyl-6-methoxy-3-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

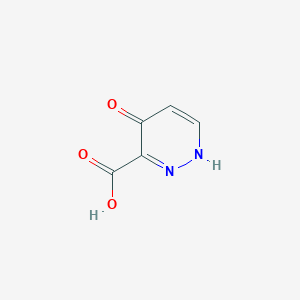

2-Hydrazinyl-6-methoxy-3-methylquinoline is an aromatic organic compound of the quinoline family. It has a molecular formula of C11H13N3O and a molar mass of 203.24 g/mol . This compound is widely used for a range of scientific experiments due to its unique properties.

Molecular Structure Analysis

The InChI code for this compound is1S/C11H13N3O.ClH/c1-7-5-8-6-9 (15-2)3-4-10 (8)13-11 (7)14-12;/h3-6H,12H2,1-2H3, (H,13,14);1H . This code provides a specific description of the molecule’s structure. For a visual representation or more detailed structural analysis, specialized chemical databases or software would be needed. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.24 , and it is a solid at room temperature . For more detailed physical and chemical properties, it would be best to refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).Scientific Research Applications

Synthesis and Structural Analysis

Structural Revision of Reaction Compounds : Ahluwalia, Kaila, and Singh (1986) revised the structure of a compound obtained from the reaction of 2-hydrazino-4-methylquinoline and acetylacetone, finding it to be 3,5-dimethyl-1-(4-methylquinolino)-pyrazole instead of the previously assigned structure (Ahluwalia, Kaila, & Singh, 1986).

Regioselective Synthesis : Chimichi, Boccalini, and Matteucci (2008) investigated the regioselective synthesis of 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones by cyclizing 3-acyl-4-methoxy-1-methylquinolinones with hydrazines (Chimichi, Boccalini, & Matteucci, 2008).

Synthesis and Transformations : Avetisyan, Aleksanyan, and Ambartsumyan (2010) synthesized 6(8)-substituted 4-hydrazino-2-methylquinolines and explored their reactions with ethyl acetoacetate and acetone, leading to various pyrazole and pyrroloquinoline derivatives (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).

Chemical Reactions and Mechanistic Studies

Reaction with Trifluoromethyl-β-diketones : Aggarwal, Kumar, and Singh (2009) studied the reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones, discovering the formation of unexpected products including triazoloquinolines and pyrazoles (Aggarwal, Kumar, & Singh, 2009).

Structural and Mechanistic Studies : Singh et al. (1997) analyzed the reaction of 2-hydrazino-4-methylquinoline with trifluoromethyl-β-diketones, leading to the formation of pyrazoles and dihydropyrazoles with specific regioisomeric identities (Singh et al., 1997).

Pharmacological Applications

Anticonvulsant and Analgesic Agents : Lata, Satsangi, Srivastava, and Bhargava (1982) synthesized new compounds from 2-methyl-4 hydrazino-6-methoxy-quinolines, showing anticonvulsant and analgesic activities (Lata, Satsangi, Srivastava, & Bhargava, 1982).

Antimicrobial Activities : Shaikh (2013) synthesized benzohydrazide derivatives with antimicrobial activities (Shaikh, 2013).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydrazinyl-6-methoxy-3-methylquinoline involves the condensation of 2-acetyl-6-methoxy-3-methylquinoline with hydrazine hydrate followed by oxidation of the resulting hydrazide.", "Starting Materials": [ "2-acetyl-6-methoxy-3-methylquinoline", "hydrazine hydrate", "sodium periodate", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2-acetyl-6-methoxy-3-methylquinoline (1.0 g, 4.2 mmol) in ethanol (10 mL) and add hydrazine hydrate (0.5 mL, 10.5 mmol). Stir the mixture at room temperature for 2 hours.", "Step 2: Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the hydrazide intermediate.", "Step 3: Dissolve the hydrazide intermediate in water (10 mL) and add sodium periodate (1.5 g, 7.0 mmol) and sodium bicarbonate (1.0 g, 11.9 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Extract the mixture with ethyl acetate (3 x 10 mL) and combine the organic layers. Wash the organic layer with water (10 mL) and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the product by column chromatography using ethyl acetate/hexanes as the eluent to obtain 2-hydrazinyl-6-methoxy-3-methylquinoline as a yellow solid (yield: 0.6 g, 50%)." ] } | |

CAS RN |

1017360-52-9 |

Molecular Formula |

C11H13N3O |

Molecular Weight |

203.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.